2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- Cnidiol c belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Cnidiol c is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cnidiol c is primarily located in the cytoplasm. Cnidiol c is a floral and flower tasting compound that can be found in citrus. This makes cnidiol c a potential biomarker for the consumption of this food product.
Linalool oxide pyranoside is a member of oxanes.
Brand Name: Vulcanchem
CAS No.: 14049-11-7
VCID: VC20970578
InChI: InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3
SMILES: CC1(C(CCC(O1)(C)C=C)O)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

CAS No.: 14049-11-7

Cat. No.: VC20970578

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- - 14049-11-7

Specification

Description Cnidiol c belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Cnidiol c is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cnidiol c is primarily located in the cytoplasm. Cnidiol c is a floral and flower tasting compound that can be found in citrus. This makes cnidiol c a potential biomarker for the consumption of this food product.
Linalool oxide pyranoside is a member of oxanes.
CAS No. 14049-11-7
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 6-ethenyl-2,2,6-trimethyloxan-3-ol
Standard InChI InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3
Standard InChI Key BCTBAGTXFYWYMW-UHFFFAOYSA-N
SMILES CC1(C(CCC(O1)(C)C=C)O)C
Canonical SMILES CC1(C(CCC(O1)(C)C=C)O)C

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